molecular formula C13H12Cl2N2 B14156340 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine CAS No. 286438-23-1

6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B14156340
CAS No.: 286438-23-1
M. Wt: 267.15 g/mol
InChI Key: VZEYMLANIVXUNX-UHFFFAOYSA-N
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Description

6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is a chemical compound with the molecular formula C13H12Cl2N2. It is a derivative of acridine, a heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine typically involves the reaction of 6,7-dichloro-1,2,3,4-tetrahydroacridine with ammonia or an amine under specific conditions. One common method includes the use of dichloromethane as a solvent and the addition of sodium hydroxide to maintain a basic environment. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization from solvents like toluene or methanol .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is its ability to inhibit cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration at synaptic junctions. This mechanism is particularly relevant in the treatment of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dichloro-1,2,3,4-tetrahydroacridin-9-amine is unique due to the presence of chloro substituents at the 6 and 7 positions, which enhance its binding affinity to cholinesterase enzymes and potentially improve its pharmacological profile .

Properties

CAS No.

286438-23-1

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

6,7-dichloro-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C13H12Cl2N2/c14-9-5-8-12(6-10(9)15)17-11-4-2-1-3-7(11)13(8)16/h5-6H,1-4H2,(H2,16,17)

InChI Key

VZEYMLANIVXUNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC(=C(C=C3C(=C2C1)N)Cl)Cl

Origin of Product

United States

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